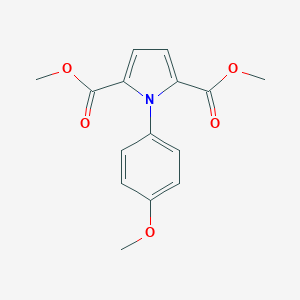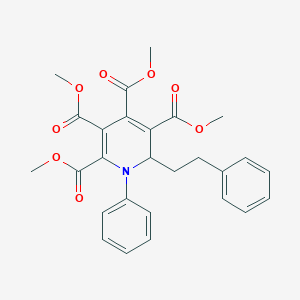![molecular formula C30H37Cl2N3O5 B375382 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate](/img/structure/B375382.png)
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate is a complex organic compound It is characterized by the presence of a cyclopropyl group, dichlorovinyl group, and multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a reaction involving dichlorovinyl and dimethyl groups under controlled conditions.
Coupling with Aromatic Rings: The cyclopropyl group is then coupled with aromatic rings through a series of reactions involving carbonyl and amino groups.
Final Assembly: The final compound is assembled by linking the intermediate products through esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and specific temperature and pressure conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Polymer Science: Incorporated into polymer structures to enhance properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Cell Signaling: Investigated for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a potential drug candidate for various diseases.
Diagnostic Agents: Used in the development of diagnostic agents for imaging.
Industry
Pesticides: Evaluated for its potential use as a pesticide.
Material Science: Used in the development of advanced materials with specific properties.
作用機序
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
Receptor Binding: Interacts with cellular receptors, modulating signaling pathways.
Reactive Intermediates: Forms reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
- 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Uniqueness
- Structural Complexity : The presence of multiple functional groups and aromatic rings makes it more complex than similar compounds.
- Versatility : Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
特性
分子式 |
C30H37Cl2N3O5 |
|---|---|
分子量 |
590.5g/mol |
IUPAC名 |
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate |
InChI |
InChI=1S/C30H37Cl2N3O5/c1-18-9-7-11-23(20(18)3)33-28(37)39-15-13-35(27(36)26-22(17-25(31)32)30(26,5)6)14-16-40-29(38)34-24-12-8-10-19(2)21(24)4/h7-12,17,22,26H,13-16H2,1-6H3,(H,33,37)(H,34,38) |
InChIキー |
OSKIRKJJPORISN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2C)C)C(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2C)C)C(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)
![spiro(3,4-diazatricyclo[5.2.1.0~2,6~]deca[3,8]diene-5,9'-[9'H]-fluorene)](/img/structure/B375305.png)
![5,5,11,11-Tetraphenyl-3,4,9,10-tetraazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B375307.png)
![1-{4-Nitrophenyl}-3-(4-methoxyphenyl)-1,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole](/img/structure/B375308.png)

![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)
![3,4,5-trimethoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B375314.png)






![13-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-9,10-dihydro-9,10-[3,4]pyrrolidinoanthracene-12,14-dione](/img/structure/B375324.png)
